2-Methoxy-4-(propan-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Methoxy-4-(propan-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound It features a pyrimidine ring substituted with methoxy, isopropyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(propan-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with methoxy, isopropyl, and trifluoromethyl substituents. Specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group on the pyrimidine ring with a nucleophile, such as methoxy or isopropyl groups.
Catalytic reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(propan-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the pyrimidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace existing substituents with new ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
2-Methoxy-4-(propan-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(propan-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in a biological setting, the compound may bind to enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(methyl)-6-(trifluoromethyl)pyrimidine
- 2-Methoxy-4-(ethyl)-6-(trifluoromethyl)pyrimidine
- 2-Methoxy-4-(propan-2-yl)-5-(trifluoromethyl)pyrimidine
Uniqueness
2-Methoxy-4-(propan-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and biological activity compared to similar compounds.
Properties
CAS No. |
62772-95-6 |
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Molecular Formula |
C9H11F3N2O |
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-methoxy-4-propan-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H11F3N2O/c1-5(2)6-4-7(9(10,11)12)14-8(13-6)15-3/h4-5H,1-3H3 |
InChI Key |
LCVMIWWQJKASAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)OC)C(F)(F)F |
Origin of Product |
United States |
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